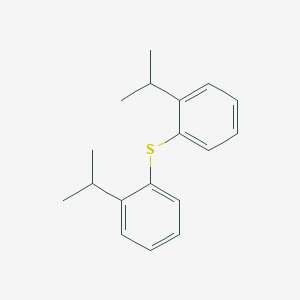

Di(2-isopropylphenyl) sulfide

CAS No.: 474318-29-1

Cat. No.: VC14055362

Molecular Formula: C18H22S

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474318-29-1 |

|---|---|

| Molecular Formula | C18H22S |

| Molecular Weight | 270.4 g/mol |

| IUPAC Name | 1-propan-2-yl-2-(2-propan-2-ylphenyl)sulfanylbenzene |

| Standard InChI | InChI=1S/C18H22S/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |

| Standard InChI Key | JZZPVHZAXCYEJX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=CC=C1SC2=CC=CC=C2C(C)C |

Introduction

Chemical Identity and Structural Features

Di(2-isopropylphenyl) sulfide belongs to the class of diaryl sulfides, characterized by two aryl groups linked via a sulfur atom. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 23566-27-0 |

| Molecular Formula | |

| Molecular Weight | 270.43 g/mol |

| Synonyms | Bis(2-isopropylphenyl) sulfide, SCHEMBL4808650, DTXSID70464832 |

The compound’s structure features steric hindrance due to the bulky 2-isopropylphenyl groups, which influence its reactivity and stability .

Synthesis and Manufacturing Routes

Copper-Catalyzed Cross-Coupling

A prominent method for synthes diaryl sulfides involves copper-catalyzed coupling of aryl halides with thiols. For Di(2-isopropylphenyl) sulfide, this could involve:

-

Reactants: 2-Iodoisopropylbenzene and 2-isopropylthiophenol.

-

Catalyst: Copper(I) iodide (5 mol%) with a diamine ligand.

-

Conditions: 80–130°C in polar solvents (e.g., 2-propanol or DMF) .

The general reaction is:

where . Yields for analogous reactions exceed 90% under optimized conditions .

Disulfide Intermediate Route

An alternative pathway utilizes oxidative coupling of thiophenols:

-

Step 1: Chlorination of 2-isopropylthiophenol to form bis-[2-isopropylphenyl]disulfide .

-

Step 2: Bromination of the disulfide followed by reductive cleavage to yield the monosulfide .

Physicochemical Properties

Limited experimental data exist for Di(2-isopropylphenyl) sulfide, but properties can be inferred from structurally related sulfides:

The bulky aryl groups likely enhance thermal stability compared to aliphatic sulfides .

Applications and Industrial Relevance

Specialty Materials

Di(2-isopropylphenyl) sulfide is classified as a specialty material, suggesting roles in:

-

Ligand Design: Bulky sulfides stabilize metal complexes in catalysis .

-

Polymer Additives: Sulfides often act as antioxidants or vulcanizing agents .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume